molecular formula C6H12N2O2 B15082009 n,n'-Ethane-1,2-diylbis(n-methylformamide) CAS No. 6632-41-3

n,n'-Ethane-1,2-diylbis(n-methylformamide)

Cat. No.: B15082009
CAS No.: 6632-41-3
M. Wt: 144.17 g/mol
InChI Key: VRNZHZHNUUGILQ-UHFFFAOYSA-N
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Description

N,N’-Diformyl-N,N’-dimethylethylene diamine is an organic compound with the molecular formula C6H12N2O2 It is characterized by the presence of two formyl groups and two methyl groups attached to the nitrogen atoms of an ethylene diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diformyl-N,N’-dimethylethylene diamine typically involves the formylation of N,N’-dimethylethylene diamine. One common method is the reaction of N,N’-dimethylethylene diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of N,N’-diformyl-N,N’-dimethylethylene diamine may involve large-scale formylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diformyl-N,N’-dimethylethylene diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl groups to methyl groups, yielding N,N’-dimethylethylene diamine.

    Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

    Oxidation: Amides or other oxidized derivatives.

    Reduction: N,N’-dimethylethylene diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Diformyl-N,N’-dimethylethylene diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N,N’-diformyl-N,N’-dimethylethylene diamine involves its interaction with molecular targets such as enzymes and receptors. The formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethylene diamine backbone provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

    N,N’-Dimethylethylene diamine: Lacks the formyl groups and has different reactivity and applications.

    N,N’-Diethyl-N,N’-diformylethylene diamine: Similar structure but with ethyl groups instead of methyl groups, leading to different chemical properties.

    N,N’-Diformyl-N,N’-diethylethylene diamine: Similar to N,N’-diformyl-N,N’-dimethylethylene diamine but with ethyl groups, affecting its reactivity and applications.

Uniqueness: N,N’-Diformyl-N,N’-dimethylethylene diamine is unique due to the presence of both formyl and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

6632-41-3

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-[2-[formyl(methyl)amino]ethyl]-N-methylformamide

InChI

InChI=1S/C6H12N2O2/c1-7(5-9)3-4-8(2)6-10/h5-6H,3-4H2,1-2H3

InChI Key

VRNZHZHNUUGILQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C=O)C=O

Origin of Product

United States

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